N-benzyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a methoxyphenyl group, a thienyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may interact with specific biological targets, leading to therapeutic effects.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, the cyano group may act as an electrophile, while the thienyl and pyridinyl groups may participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
- N-butyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
Uniqueness
N-benzyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
445381-24-8 |
---|---|
Molecular Formula |
C26H21N3O2S2 |
Molecular Weight |
471.6g/mol |
IUPAC Name |
N-benzyl-2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H21N3O2S2/c1-31-20-11-9-19(10-12-20)23-14-21(24-8-5-13-32-24)22(15-27)26(29-23)33-17-25(30)28-16-18-6-3-2-4-7-18/h2-14H,16-17H2,1H3,(H,28,30) |
InChI Key |
VBQGDNHDZHBCOX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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